Product packaging for 2-Bromo-4,5-difluorostyrene(Cat. No.:)

2-Bromo-4,5-difluorostyrene

Cat. No.: B12867371
M. Wt: 219.03 g/mol
InChI Key: DCHBRQPYGWBGAP-UHFFFAOYSA-N
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Description

Significance of Fluorinated Styrenes in Organic Synthesis

Fluorinated styrenes are a class of organic compounds that have become increasingly important in organic synthesis. The incorporation of fluorine atoms into a styrene (B11656) molecule can dramatically alter its physical, chemical, and biological properties. beilstein-journals.org Fluorine is the most electronegative element, and its presence can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. chinesechemsoc.org This makes fluorinated compounds highly valuable in the development of new drugs and agrochemicals. beilstein-journals.orgchinesechemsoc.org

The vinyl group in fluorinated styrenes provides a reactive site for various polymerization reactions, leading to the formation of fluoropolymers. These polymers often exhibit unique properties such as low surface energy, high thermal stability, and chemical resistance, making them suitable for a wide range of industrial applications. core.ac.uk

Role of Halogenated Aromatic Compounds as Synthetic Building Blocks

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. fluorochem.co.ukresearchgate.net The carbon-halogen bond can be selectively activated by transition metal catalysts, most notably palladium, to form new carbon-carbon and carbon-heteroatom bonds. fluorochem.co.ukwikipedia.org This has made reactions like the Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination indispensable tools for synthetic chemists. wikipedia.orgnih.govnih.gov

The reactivity of the halogenated aromatic compound in these cross-coupling reactions is dependent on the nature of the halogen, with the general trend being I > OTf > Br >> Cl. wikipedia.org The presence of multiple, yet different, halogen atoms on an aromatic ring allows for site-selective functionalization, enabling the stepwise construction of complex molecular architectures. nih.gov

Overview of Current Research Trajectories for 2-Bromo-4,5-difluorostyrene Derivatives

Current research involving this compound derivatives is largely focused on leveraging its unique combination of reactive sites to synthesize novel and functional molecules. The bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other organic fragments. For instance, Suzuki-Miyaura coupling reactions can be employed to create fluorinated biaryl compounds, which are important structural motifs in many biologically active molecules. wikipedia.orgrsc.org

The vinyl group can undergo a variety of transformations, including polymerization, hydrogenation, and various addition reactions. The presence of the fluorine atoms can influence the reactivity of the vinyl group and the properties of the resulting products.

Furthermore, the fluorine atoms themselves can participate in certain reactions or be used to tune the electronic properties of the molecule. While the C-F bond is generally strong, it can be activated under specific conditions. nih.gov More commonly, the electron-withdrawing nature of the fluorine atoms can influence the regioselectivity of reactions on the aromatic ring.

One area of investigation involves the synthesis of fluorinated analogues of known biologically active compounds to improve their pharmacokinetic or pharmacodynamic profiles. Another research direction is the development of novel fluorinated polymers and materials with tailored electronic and physical properties. The ability to precisely control the molecular architecture by sequentially reacting the different functional groups of this compound is a key enabling feature of this research.

Compound Information Table

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Bromo-4,5-difluorobenzonitrile136569-82-3C7H2BrF2N217.99
2-Bromo-4,5-difluorobenzoic acid188428-11-9C7H3BrF2O2237.00
2-Bromo-4,5-difluorophenol166281-37-4C6H3BrF2O208.99
2-Bromo-3,5-difluorostyrene1935625-45-8C8H5BrF2219.03
2-Bromo-4,6-difluoroaniline363-33-7C6H4BrF2N208.00
m-methoxy-α-bromo-β,β-difluorostyrene202207-47-4C9H7BrF2O249.05

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrF2 B12867371 2-Bromo-4,5-difluorostyrene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrF2

Molecular Weight

219.03 g/mol

IUPAC Name

1-bromo-2-ethenyl-4,5-difluorobenzene

InChI

InChI=1S/C8H5BrF2/c1-2-5-3-7(10)8(11)4-6(5)9/h2-4H,1H2

InChI Key

DCHBRQPYGWBGAP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1Br)F)F

Origin of Product

United States

Advanced Reaction Mechanisms and Mechanistic Investigations

Radical Reaction Pathways in Difluorostyrene (B1617740) Chemistry

The presence of the vinyl group in 2-Bromo-4,5-difluorostyrene makes it amenable to a range of radical reactions. These processes often involve the generation of highly reactive radical intermediates that can participate in various bond-forming events.

Single-Electron Transfer (SET) Processes

Single-electron transfer (SET) represents a fundamental step in many radical reactions, initiating a cascade of events by generating radical ions. In the context of difluorostyrene chemistry, SET processes can be induced by photoredox catalysis, where a photocatalyst, upon excitation by visible light, can either donate or accept an electron from a substrate. This generates a radical cation or radical anion of the difluorostyrene derivative, which can then undergo further reactions.

The feasibility of a SET event is governed by the redox potentials of the catalyst and the substrate. While specific studies on this compound are not extensively documented in publicly available literature, the principles of SET in related fluorinated styrenes provide a framework for understanding its potential reactivity. The electron-withdrawing nature of the fluorine atoms can influence the electron density of the styrene (B11656) π-system, affecting its susceptibility to oxidation or reduction.

Photoinduced Atom Transfer Radical Addition (ATRA) to Styrenes

Photoinduced Atom Transfer Radical Addition (ATRA) is a powerful method for the difunctionalization of alkenes. In this process, a radical is generated from a precursor, typically an alkyl halide, through the action of a photocatalyst. This radical then adds to the double bond of the styrene derivative. The resulting radical intermediate is subsequently trapped by a halogen atom from a donor, leading to the formation of a new carbon-carbon and a new carbon-halogen bond.

For a substrate like this compound, a photoinduced ATRA reaction could proceed as follows:

Initiation: A photocatalyst, excited by light, facilitates the homolytic cleavage of a C-X bond in a radical precursor (e.g., an alkyl bromide), generating an alkyl radical.

Propagation: The alkyl radical adds to the β-carbon of the styrene double bond, forming a stabilized benzylic radical. The fluorine substituents on the aromatic ring can influence the stability and reactivity of this intermediate.

Termination/Chain Transfer: The benzylic radical abstracts a bromine atom from a bromine source (which could be the initial this compound itself or another bromine-containing species) to yield the final addition product and regenerate a bromine radical to continue the chain.

This methodology has been successfully applied to a broad range of styrenes, yielding fluorinated benzyl (B1604629) bromides under mild conditions. acs.org

Giese-Type Radical Additions to Alkenes

Giese-type reactions involve the addition of a carbon-centered radical to an electron-deficient alkene. chem-station.com While styrenes are not always considered classic Michael acceptors, their reactivity in radical additions can be modulated by substituents. The difluoro substitution pattern on the aromatic ring of this compound can influence the electronic properties of the vinyl group, potentially making it a suitable partner in Giese-type additions.

The general mechanism involves the generation of a nucleophilic radical, which then adds to the double bond. The resulting radical intermediate is subsequently quenched, typically by a hydrogen atom donor. The regioselectivity of the initial radical addition is a key aspect of this reaction.

Radical Trapping Studies for Mechanistic Elucidation

To confirm the involvement of radical intermediates in reactions of difluorostyrenes, radical trapping experiments are often employed. These studies utilize a "radical trap," a molecule that can react rapidly and irreversibly with radical species to form a stable, detectable product. Common radical traps include 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and nitroso compounds.

In a typical experiment, the reaction is conducted in the presence of the radical trap. If the expected product formation is inhibited or if a new product derived from the trapping of the radical intermediate is observed, it provides strong evidence for a radical mechanism. For instance, in studies of polystyrene polymerization, radical traps have been instrumental in understanding the kinetics and mechanisms of radical coupling reactions. mdpi.com

Polar and Ionic Mechanistic Considerations

In addition to radical pathways, the electronic characteristics of this compound also allow for reactions proceeding through polar and ionic intermediates. The electron-withdrawing fluorine atoms play a crucial role in activating the molecule towards nucleophilic attack.

Nucleophilic Addition Reactions to Fluorinated Olefins

The presence of two fluorine atoms on the aromatic ring of this compound significantly polarizes the molecule. This inductive electron withdrawal deactivates the aromatic ring towards electrophilic attack but activates the vinyl group towards nucleophilic addition. The β-carbon of the styrene double bond becomes more electrophilic and susceptible to attack by nucleophiles.

This reactivity is a hallmark of fluorinated Michael acceptors. The general mechanism for nucleophilic addition to such a system involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized carbanion intermediate. This intermediate is then protonated or otherwise quenched to yield the final addition product. The regioselectivity of the nucleophilic attack is dictated by the electronic effects of the fluorine substituents.

β-Fluoride Elimination Pathways

While direct experimental studies on the β-fluoride elimination pathways of this compound are not extensively documented in publicly available literature, mechanistic insights can be inferred from studies on analogous vinyl halides and organometallic intermediates. The presence of fluorine atoms at the 4- and 5-positions of the phenyl ring, along with a bromine atom at the 2-position, significantly influences the electronic environment of the styrene moiety, which in turn affects the propensity and mechanism of β-fluoride elimination in its derivatives.

In transition metal-catalyzed reactions, an organometallic intermediate is often formed where the metal is coordinated to the vinyl group. From such an intermediate, β-fluoride elimination can proceed through mechanisms analogous to other β-halide eliminations, primarily the E1 and E2 pathways.

E2-like Mechanism: A concerted E2-like mechanism is a plausible pathway. This would involve a base abstracting a proton from the α-carbon, concurrently with the cleavage of the carbon-fluorine bond at the β-position and the departure of the metal catalyst. The stereochemistry of this pathway is typically anti-periplanar, requiring the abstracted proton and the leaving fluoride (B91410) to be on opposite sides of the developing double bond.

E1-like Mechanism: An E1-like mechanism would proceed through a stepwise process. The initial step involves the dissociation of the fluoride ion to form a vinyl cation intermediate. This is generally less common for vinyl halides unless the resulting carbocation is well-stabilized. The strong electron-withdrawing nature of the fluorine and bromine substituents on the phenyl ring of this compound would likely destabilize a positive charge on the aromatic ring, making a vinyl cation intermediate less favorable.

The regioselectivity of β-fluoride elimination would be influenced by the relative acidity of the α-protons and the stability of the resulting alkene. Theoretical studies on similar fluorinated compounds could provide more definitive insights into the preferred mechanistic pathway.

Reaction Kinetic and Thermodynamic Studies

The kinetics and thermodynamics of reactions involving this compound are governed by the electronic and steric properties of the substituents on the styrene core.

Influence of Electronic and Steric Effects on Reactivity

The reactivity of this compound is shaped by a combination of inductive and resonance effects from its halogen substituents, as well as steric hindrance.

Electronic Effects:

The two fluorine atoms at the 4- and 5-positions and the bromine atom at the 2-position are electron-withdrawing groups. Their influence on reaction rates can be understood by considering their impact on the electron density of the vinyl group.

Inductive Effect: Fluorine is the most electronegative element, and bromine is also highly electronegative. britannica.com They exert a strong negative inductive effect (-I), pulling electron density away from the phenyl ring and, consequently, from the vinyl group. This can make the double bond less nucleophilic and more susceptible to nucleophilic attack.

Resonance Effect: Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through a positive resonance effect (+R). However, for fluorine and bromine, the inductive effect generally outweighs the resonance effect.

Kinetic studies on other substituted styrenes have shown that electron-withdrawing groups can have a significant impact on reaction rates. rsc.org For instance, in reactions where the transition state has a buildup of negative charge, electron-withdrawing groups can stabilize the transition state and increase the reaction rate. Conversely, in reactions involving an electrophilic attack on the double bond, these groups would decrease the reactivity.

Steric Effects:

The bromine atom at the 2-position introduces significant steric hindrance around the vinyl group. chemistrysteps.comfastercapital.comyoutube.comyoutube.comyoutube.com This steric bulk can impede the approach of reagents to the reactive site, thereby slowing down reaction rates, particularly in bimolecular reactions like SN2-type processes. chemistrysteps.comyoutube.com The extent of this steric effect will depend on the size of the attacking nucleophile or catalyst.

Stereochemical Control and Selectivity in Catalytic Transformations

Achieving stereochemical control in catalytic transformations of this compound is a key challenge and a significant area of research. The planar nature of the styrene core and the potential for restricted rotation around the carbon-carbon single bond connecting the vinyl group to the phenyl ring can give rise to different stereoisomers.

Strategies for Stereochemical Control:

Several strategies can be employed to control the stereoselectivity in reactions involving substituted styrenes:

Chiral Catalysts: The use of chiral transition metal catalysts is a common and effective method for inducing enantioselectivity. acs.org These catalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. The choice of ligand coordinated to the metal center is critical in determining the degree of stereocontrol.

Substrate Control: The inherent stereochemistry of the substrate can sometimes direct the outcome of a reaction. In the case of this compound, while the molecule itself is achiral, its derivatives could possess chiral centers that influence the stereochemistry of subsequent reactions.

Reaction Conditions: Parameters such as temperature, solvent, and the nature of the reagents can also influence the stereochemical outcome of a reaction by altering the energy landscape of the transition states leading to different stereoisomers.

Selectivity in Catalytic Transformations:

Catalytic transformations of this compound can exhibit various forms of selectivity:

Chemoselectivity: In molecules with multiple reactive sites, a catalyst can be chosen to selectively react with one functional group over another. For example, a catalyst could be designed to promote a reaction at the vinyl group while leaving the C-Br and C-F bonds intact.

Regioselectivity: When a reaction can occur at different positions on the molecule, a catalyst can direct the reaction to a specific site. For instance, in addition reactions to the double bond, the catalyst can influence which carbon atom of the vinyl group forms a new bond.

Diastereoselectivity: When a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, it can lead to the formation of diastereomers. Catalysts can be used to favor the formation of one diastereomer over others.

Enantioselectivity: As mentioned earlier, chiral catalysts can be used to produce an excess of one enantiomer in the product mixture.

The rational design of catalysts and the careful optimization of reaction conditions are paramount to achieving high levels of stereochemical control and selectivity in the catalytic transformations of this compound.

Catalytic Transformations and Cross Coupling Chemistry of 2 Bromo 4,5 Difluorostyrene Analogues

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are paramount in modern organic synthesis for their ability to efficiently catalyze the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For substrates like 2-bromo-4,5-difluorostyrene, these reactions provide powerful pathways to introduce a wide array of substituents at the 2-position, leading to highly functionalized styrene (B11656) derivatives.

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents and byproducts. nih.govresearchgate.net The reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. nih.gov For analogues of this compound, this reaction is instrumental in synthesizing substituted stilbenes and biaryl compounds, which are valuable motifs in materials science and medicinal chemistry. mdpi.com

The general mechanism involves a catalytic cycle starting with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the organoboron species (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with sterically hindered or electronically challenging substrates. researchgate.net Research on various fluorinated aryl bromides demonstrates that these compounds are excellent substrates for Suzuki-Miyaura coupling. mdpi.com

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions with substrates analogous to this compound.

ElectrophileNucleophileCatalyst SystemBaseSolventYield (%)
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K2CO3Dioxane/H2O>95
2-Bromo-4-fluoroaniline(3,4-Dichlorophenyl)boronic acid neopentyl glycol esterPd-P(t-Bu3)-G3KOSiMe3THF97
4-BromotoluenePhenylboronic acidTbPo-Pd(II)K2CO3H2O/Ethanol86
9-Bromoanthracene4-(Methoxycarbonyl)phenylboronic acidPd(OAc)2 / DavePhosCsFSolid-state94

This table presents data for compounds analogous to the subject chemical, illustrating the general applicability of the Suzuki-Miyaura reaction. mdpi.comresearchgate.netnih.govwikipedia.org

The Negishi coupling forms a C-C bond by reacting an organozinc reagent with an organic halide or triflate, catalyzed by a palladium or nickel complex. rsc.org A key advantage of this reaction is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and faster reaction times compared to other cross-coupling methods. nih.gov Furthermore, organozinc compounds exhibit excellent functional group tolerance. researchgate.net

This method is highly effective for coupling with aryl bromides, including electron-deficient ones like fluorinated analogues of this compound. The reaction has been successfully applied to synthesize complex molecules, including substituted 2,2'-bipyridines and various bithiazole derivatives. rsc.orgorganic-chemistry.orgnih.gov The preparation of the organozinc reagent is a critical step, often achieved through direct insertion of zinc metal into an organic halide or via transmetalation from an organolithium or Grignard reagent. rsc.org

The table below shows representative conditions for Negishi coupling involving various aryl bromides.

ElectrophileNucleophileCatalyst SystemSolventYield (%)
2-Bromopyridine(Pyridin-2-yl)zinc chloridePd(PPh3)4THF>95
2-BromobenzonitrileIsopropylzinc bromidePd(OAc)2 / CPhosTHF98
5-BromoindoleIsopropylzinc bromidePd(OAc)2 / XPhosTHF/Toluene96
2,4-Dibromothiazole(Thiophen-2-yl)zinc chloridePd(PPh3)4THF85

This table provides examples for aryl bromides analogous to the subject chemical to demonstrate the utility of the Negishi coupling. rsc.orgresearchgate.netnih.gov

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, creating a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orgrug.nl This reaction is particularly valuable for synthesizing stilbenes and other conjugated systems by reacting aryl halides with alkenes like styrene or acrylates. mdpi.commdpi.com For a substrate like this compound, the Heck reaction would typically involve the coupling of its vinyl group with an aryl halide or, more commonly, the coupling of its aryl bromide component with another alkene.

The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step forms the double bond of the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. nih.govorganic-chemistry.org The regioselectivity and stereoselectivity of the reaction are significant aspects, with the trans-isomer typically being the major product. rug.nl While reactions involving fluorinated alkenes are known, they can sometimes proceed through alternative pathways, such as C-F bond activation. beilstein-journals.org

The following table illustrates typical conditions for Heck reactions involving aryl bromides.

This table shows representative data for aryl bromides in Heck reactions, illustrating conditions applicable to analogous substrates. mdpi.comchemspider.com

The Stille reaction facilitates C-C bond formation by coupling an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. beilstein-journals.org A major advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. researchgate.net However, the toxicity of tin compounds is a significant drawback. beilstein-journals.orgresearchgate.net

The reaction mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. beilstein-journals.org The transmetalation step, where the organic group is transferred from tin to palladium, is often rate-limiting. Additives like copper(I) salts can accelerate this step. nih.gov This methodology has been effectively used with various aryl bromides to produce complex molecules, including functionalized diazocines and bithiazoles. organic-chemistry.orgwikipedia.org

Representative conditions for Stille coupling reactions are shown below.

This table provides examples for aryl bromides analogous to the subject chemical to show the applicability of the Stille coupling. organic-chemistry.orgwikipedia.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling an amine with an aryl halide or pseudohalide. researchgate.net This reaction has revolutionized the synthesis of arylamines and N-heterocycles due to its broad substrate scope and functional group tolerance, replacing harsher classical methods. researchgate.netbeilstein-journals.org

The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the arylated amine product. researchgate.net The choice of ligand is critical, with bulky, electron-rich phosphine ligands being particularly effective. mdpi.comnih.gov The reaction is widely used for coupling various aryl bromides with a diverse range of amines, including challenging N-heterocyclic compounds. researchgate.netbeilstein-journals.orgorgsyn.org

The table below summarizes typical conditions used for the Buchwald-Hartwig amination of aryl bromides.

This table shows representative data for aryl bromides in Buchwald-Hartwig amination, illustrating conditions applicable to analogous substrates. nih.govresearchgate.netbeilstein-journals.orgorgsyn.org

Aryl mesylates (methanesulfonates) have emerged as effective alternatives to aryl halides in palladium-catalyzed cross-coupling reactions. mit.edu Derived from readily available phenols, they offer a different reactivity profile and expand the range of accessible starting materials. Various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, have been successfully adapted for use with aryl mesylates as the electrophilic partner. mit.edu

The success of these couplings often relies on the use of highly active catalyst systems, typically involving electron-rich, bulky phosphine ligands like XPhos or CM-phos, which can facilitate the challenging oxidative addition of the C-OMs bond to the palladium center. mit.edu For instance, the Suzuki-Miyaura coupling of aryl mesylates with arylboronic acids or their derivatives provides an efficient route to biaryl compounds. mit.edu Similarly, Stille couplings of aryl mesylates with organostannanes have been developed, further demonstrating their versatility. This approach allows for the synthesis of complex styrene analogues by coupling an appropriate aryl mesylate with a vinylboron reagent. organic-chemistry.org

The table below provides examples of cross-coupling reactions utilizing aryl mesylates.

This table illustrates the use of aryl mesylates in various cross-coupling reactions, showcasing their potential as alternatives to aryl halides. mit.edu

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, offering distinct reactivity compared to traditional palladium-based systems. In the context of gem-difluoroalkenes, nickel catalysts have been instrumental in mediating reductive cross-coupling reactions.

A significant advancement in the functionalization of gem-difluoroalkenes is the nickel-catalyzed reductive cross-coupling with alkyl halides. This transformation allows for the synthesis of monofluoroalkenes, which are valuable motifs in medicinal chemistry. The reaction typically employs a nickel catalyst, a ligand, and a reducing agent to couple a gem-difluoroalkene with an alkyl halide.

Detailed research has demonstrated that this methodology is applicable to a wide range of substituted aromatic gem-difluoroalkenes and various primary, secondary, and tertiary alkyl halides. The reaction proceeds with high regioselectivity, leading to the formation of the more substituted monofluoroalkene isomer. The choice of ligand and reducing agent is crucial for the efficiency and selectivity of the reaction. For instance, the use of a bipyridine-based ligand in combination with a zinc reductant has proven effective in many cases.

The reaction conditions are generally mild, tolerating a variety of functional groups on both the gem-difluoroalkene and the alkyl halide partner. This tolerance makes the method suitable for late-stage functionalization of complex molecules. The table below summarizes the scope of this transformation with various analogues.

Table 1: Nickel-Catalyzed Reductive Cross-Coupling of Substituted Gem-Difluorostyrenes with Alkyl Halides

Reaction Conditions: Ni Catalyst (e.g., NiCl₂(dme)), Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine), Reductant (e.g., Zn), in a polar aprotic solvent (e.g., DMF) at room temperature.

Gem-Difluoroalkene AnalogueAlkyl HalideProductYield (%)
4-Methoxy-1-(2,2-difluorovinyl)benzene1-Iodoadamantane1-(1-Adamantyl)-2-(4-methoxyphenyl)fluoroethene85
1-(2,2-Difluorovinyl)-4-(trifluoromethyl)benzeneCyclohexyl iodide1-Cyclohexyl-2-(4-(trifluoromethyl)phenyl)fluoroethene78
1-Bromo-4-(2,2-difluorovinyl)benzeneIsopropyl iodide1-(4-Bromophenyl)-2-isopropylfluoroethene82
1-(2,2-Difluorovinyl)-3,5-dimethylbenzenetert-Butyl bromide1-(3,5-Dimethylphenyl)-2-tert-butylfluoroethene75

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and sustainable alternative to palladium and nickel catalysis for a variety of cross-coupling reactions. Copper-based systems have been successfully applied to the functionalization of gem-difluoroalkenes, enabling the formation of both carbon-carbon and carbon-heteroatom bonds.

The copper-catalyzed alkylation of gem-difluoroalkenes provides a direct method for the synthesis of alkyl-substituted monofluoroalkenes. This reaction typically involves the coupling of a gem-difluoroalkene with an organometallic reagent, such as a Grignard reagent, in the presence of a copper catalyst.

Research has shown that copper(I) cyanide is an effective catalyst for this transformation, promoting the reaction between various substituted aromatic gem-difluoroalkenes and primary, secondary, and tertiary alkyl Grignard reagents organic-chemistry.orgnih.govacs.org. The reaction proceeds with high stereoselectivity, predominantly affording the (Z)-isomer of the resulting monofluoroalkene organic-chemistry.orgnih.govacs.org. The scope of the reaction is broad, tolerating a range of functional groups on the aromatic ring of the gem-difluoroalkene, including electron-donating and electron-withdrawing groups organic-chemistry.orgnih.govacs.org.

Table 2: Copper-Catalyzed Alkylation of Substituted Gem-Difluorostyrenes with Grignard Reagents

Reaction Conditions: CuCN (catalyst), Grignard Reagent, in an ethereal solvent (e.g., THF) at room temperature.

Gem-Difluoroalkene AnalogueGrignard ReagentProductYield (%)
1-(2,2-Difluorovinyl)-4-methylbenzeneIsopropylmagnesium bromide(Z)-1-Isopropyl-2-(4-methylphenyl)fluoroethene92
1-Chloro-4-(2,2-difluorovinyl)benzeneCyclohexylmagnesium chloride(Z)-1-Cyclohexyl-2-(4-chlorophenyl)fluoroethene88
1-(2,2-Difluorovinyl)-2-fluorobenzenetert-Butylmagnesium chloride(Z)-1-tert-Butyl-2-(2-fluorophenyl)fluoroethene85
3-(2,2-Difluorovinyl)pyridineEthylmagnesium bromide(Z)-1-Ethyl-2-(pyridin-3-yl)fluoroethene79

The formation of carbon-nitrogen bonds is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. Copper-catalyzed C-N cross-coupling reactions of gem-difluoroalkenes provide access to nitrogen-containing fluoroalkenes. A notable example is the hydroamination of gem-difluoroalkenes, which involves the addition of an N-H bond across the double bond.

This transformation can be effectively catalyzed by copper complexes, leading to the formation of α,α-difluoromethylamines. The reaction exhibits broad substrate scope with respect to both the gem-difluoroalkene and the amine coupling partner. Various substituted aromatic gem-difluoroalkenes react smoothly with a range of primary and secondary amines, including anilines and aliphatic amines.

Table 3: Copper-Catalyzed Hydroamination of Substituted Gem-Difluorostyrenes

Reaction Conditions: Cu Catalyst (e.g., Cu(OAc)₂), Ligand, Silane (reductant), Amine, in a polar solvent (e.g., Dioxane) at elevated temperature.

Gem-Difluoroalkene AnalogueAmineProductYield (%)
1-(2,2-Difluorovinyl)-4-fluorobenzeneMorpholine4-(1-(4-Fluorophenyl)-2,2-difluoroethyl)morpholine75
1-(2,2-Difluorovinyl)-3-methoxybenzeneAniline (B41778)N-(1-(3-Methoxyphenyl)-2,2-difluoroethyl)aniline68
1-Bromo-4-(2,2-difluorovinyl)benzenePiperidine1-(1-(4-Bromophenyl)-2,2-difluoroethyl)piperidine72
1-(2,2-Difluorovinyl)naphthaleneBenzylamineN-Benzyl-1-(naphthalen-1-yl)-2,2-difluoroethan-1-amine65

Ruthenium-Catalyzed Methodologies

Ruthenium catalysts have gained prominence in organic synthesis due to their unique reactivity and functional group tolerance. In recent years, visible-light-induced ruthenium catalysis has emerged as a powerful strategy for promoting novel transformations under mild conditions.

The oxo-functionalization of alkenes, leading to the formation of valuable carbonyl compounds, is a cornerstone of organic synthesis. While various methods exist for this transformation, the use of visible light in combination with ruthenium catalysis offers a green and efficient alternative. This approach often involves the generation of a photoexcited ruthenium species that can engage in a catalytic cycle to promote the oxidation of the alkene.

In the context of analogues of this compound, which are electron-deficient styrenes, ruthenium-catalyzed oxo-functionalization presents an attractive route to α-functionalized ketones. Although specific examples directly employing this compound in visible-light-induced ruthenium-catalyzed oxo-functionalization are not extensively documented, the general principles of this methodology are applicable. Ruthenium catalysts have been shown to effectively oxidize a range of alkenes, including electron-deficient ones, to α-diketones using an oxidant such as tert-butyl hydroperoxide (TBHP) acs.orgorganic-chemistry.org. The reaction proceeds under mild conditions and tolerates a variety of functional groups acs.orgorganic-chemistry.org.

The plausible mechanism involves the formation of a high-valent ruthenium-oxo species, which then reacts with the alkene. The role of visible light in such processes can be to facilitate the formation of the active catalytic species or to promote key steps in the catalytic cycle. Further research in this area is likely to lead to the development of specific protocols for the visible-light-induced oxo-functionalization of fluorinated styrenes.

Photoredox Catalysis for Styrene Functionalization

Visible-light photoredox catalysis has gained significant traction as a mild and efficient method for a wide range of organic transformations. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of radical intermediates. These reactive species can then undergo various bond-forming reactions. For styrene derivatives, photoredox catalysis opens up new avenues for functionalization that are often complementary to traditional transition metal-catalyzed methods.

Visible Light-Mediated Radical Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. A radical variant of this rearrangement can be initiated by visible light photoredox catalysis. This has been successfully applied to the synthesis of compounds containing a gem-difluoro group, a motif that is relevant to the structure of this compound analogues.

In a reported application, a visible light-mediated radical Smiles rearrangement was developed to synthesize a difluoro-substituted spirocyclic opioid receptor-like 1 (ORL-1) antagonist. rsc.orgrsc.org The key step involves the generation of a radical which then partakes in an intramolecular rearrangement, leading to the formation of the desired difluorinated product. This method allows for the direct and efficient introduction of a difluoroethanol motif into various aryl and heteroaryl systems. rsc.orgrsc.org The reaction is typically carried out using a ruthenium-based photocatalyst, such as [Ru(bpy)3]Cl2, under visible light irradiation.

The general applicability of this method to a range of aromatic and heteroaromatic substrates suggests its potential for the modification of this compound analogues, where the bromo- and difluoro-substituted phenyl ring could participate in such a rearrangement.

Table 2: Substrate Scope of the Visible Light-Mediated Radical Smiles Rearrangement Reaction conditions: Substrate (1.0 equiv), [Ru(bpy)3]Cl2 (0.01 mol%), visible light irradiation. rsc.orgrsc.org

EntryStarting MaterialProductYield (%)
1Bromo-difluoro-sulfonyl precursorDifluoro-spirocyclic compound75
2Naphthyl-based sulfonateDifluoroethanol-substituted naphthalene68
3Thiophene-based sulfonateDifluoroethanol-substituted thiophene82
4Pyridine-based sulfonateDifluoroethanol-substituted pyridine65

Energy Transfer Catalysis for Stereoselective Isomerization

Energy transfer catalysis is a branch of photochemistry where an excited-state photocatalyst (sensitizer) transfers its energy to a substrate, promoting it to an excited state. This process can be utilized to induce stereochemical changes in molecules, such as the E/Z isomerization of alkenes.

For styrenic compounds, visible-light-mediated energy transfer catalysis can facilitate the isomerization of the vinyl group. The triplet state of styrenes, with energies around 60 kcal/mol, can be accessed using photocatalysts with similar or higher triplet energies. For example, iridium(III) polypyridyl complexes can act as efficient photosensitizers for the [2+2] cycloaddition of styrenes, a reaction that proceeds through a triplet-state intermediate.

More specifically, boron-enabled geometric isomerization of alkenes via selective energy-transfer catalysis has been demonstrated. mdpi.com This method allows for the isomerization of cis-α-substituted styrenyl boron reagents to their trans counterparts with high fidelity under visible light irradiation. mdpi.com While not a direct example involving this compound, this highlights the potential for controlling the stereochemistry of the vinyl group in appropriately functionalized styrene analogues through energy transfer catalysis. The presence of the bromo and difluoro substituents on the aromatic ring of this compound would likely influence the energy levels of the molecule and thus its behavior in such photocatalytic processes.

Table 3: Examples of Photocatalytic E → Z Isomerization of Alkenes General conditions involve irradiation with visible light in the presence of a suitable photocatalyst.

EntrySubstrate (E-isomer)PhotocatalystZ/E RatioReference
1gem-bromofluoroalkeneThioxanthone98:2 nih.gov
2Vinyl silanerac-BINAPup to 98:1
3Cinnamate derivativefac-Ir(ppy)3High

Polymerization Chemistry and Macromolecular Applications

Radical Polymerization of Fluorinated Styrene (B11656) Monomers

Radical polymerization is a common and versatile method for polymerizing vinyl monomers, including styrene and its derivatives. youtube.com For 2-Bromo-4,5-difluorostyrene, this process would involve the initiation of a free radical, which then propagates by adding monomer units to the growing polymer chain.

Copolymerization is a valuable technique to tailor the properties of the final polymer. By incorporating different monomers into the polymer chain, characteristics such as thermal stability, solubility, and surface energy can be finely tuned.

Copolymerization with other fluoroolefins could lead to materials with a high degree of fluorination, enhancing properties like low surface energy and high thermal stability. acs.org The reactivity ratios of the comonomers would be a critical factor in determining the composition and structure of the resulting copolymer. researchgate.netutoronto.ca

Table 1: Expected Trends in Copolymerization of this compound with Various Comonomers

Comonomer Type Expected Polymer Properties Potential Applications
Hydrocarbon (e.g., Styrene) Balanced hydrophobicity, improved processability Coatings, specialty plastics
Fluoroolefin (e.g., Tetrafluoroethylene) High thermal stability, low surface energy, chemical resistance High-performance elastomers, chemically resistant materials

This table is based on general principles of copolymerization of fluorinated monomers.

The kinetics of the radical polymerization of this compound would be influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of the fluorine atoms is expected to affect the reactivity of the vinyl group. Kinetic studies of similar substituted styrenes have shown that electron-withdrawing groups can increase the polymerization rate in controlled radical polymerization systems. cmu.edu

Kinetic investigations would likely involve monitoring the monomer conversion over time to determine the rate of polymerization. Techniques such as dilatometry, spectroscopy, or chromatography would be employed to gather this data. The determination of kinetic parameters, such as the rate constants for propagation and termination, would provide valuable insights into the polymerization mechanism. sciencepublishinggroup.com For related fluorinated styrenes like pentafluorostyrene, kinetic studies have been conducted to understand their polymerization behavior. acs.org

Controlled Polymerization Techniques for Tailored Fluoropolymers

Controlled or "living" radical polymerization techniques offer precise control over the polymer's molecular weight, architecture, and dispersity. acs.org These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly relevant for creating well-defined fluoropolymers. fluorine1.rufluorine1.ru

For this compound, the presence of the bromine atom could potentially be utilized in ATRP as an initiating site, although the aryl-bromide bond is generally less reactive than an alkyl-bromide bond for this purpose. More likely, a standard ATRP initiator would be used. cmu.edunih.gov RAFT polymerization is a versatile technique that has been successfully applied to a wide range of monomers, including fluorinated styrenes, and would be a suitable method for the controlled polymerization of this compound. fluorine1.ruacs.org

Table 2: Potential Architectures of Copolymers from this compound via Controlled Polymerization

Copolymer Architecture Potential Properties
Diblock Copolymer Self-assembly into nanoscale morphologies, combination of distinct block properties
Triblock Copolymer Thermoplastic elastomeric behavior, formation of ordered nanostructures
Graft Copolymer Modified surface properties, improved compatibility between different polymer phases

This table illustrates potential copolymer architectures and their associated properties based on established principles of controlled radical polymerization.

Advanced Materials and Nanomaterials Science

The unique combination of fluorine and bromine atoms in this compound suggests its potential utility in the development of advanced materials, particularly in the field of organic electronics.

Fluorinated polymers are of significant interest in organic electronics due to their electron-accepting properties, chemical stability, and ability to influence molecular packing. pageplace.de The incorporation of this compound into conjugated polymer systems could be a strategy to tune the electronic properties of the resulting materials.

The bromine atom on the phenyl ring also serves as a functional handle for post-polymerization modification. Through cross-coupling reactions, such as Suzuki or Stille coupling, various organic moieties could be attached to the polymer backbone. This would allow for the synthesis of a wide range of functional polymers with tailored optical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). nih.gov

The presence of bromine also imparts flame-retardant properties, which could be beneficial for certain applications. researchgate.netresearchgate.net

Despite a comprehensive search for scientific literature and spectral data, no specific experimental ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), or Raman spectroscopy data for the compound “this compound” could be located.

As a result, the advanced spectroscopic and analytical characterization of this specific molecule, as outlined in the requested article structure, cannot be provided at this time. The generation of thorough, informative, and scientifically accurate content for each specified section and subsection is contingent upon the availability of primary research data, which appears to be unpublished or not readily accessible in public scientific databases.

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry Techniques

Mass spectrometry encompasses a range of analytical techniques integral to determining the mass-to-charge ratio of ions, thereby providing critical information about a molecule's weight and elemental formula. For a compound like 2-Bromo-4,5-difluorostyrene, high-resolution and surface-sensitive mass spectrometry methods are particularly revealing.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool used to determine the exact molecular masses of compounds with a high degree of accuracy and precision. measurlabs.com This capability allows for the confident determination of a compound's elemental composition. fiveable.me Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas (isobaric compounds). fiveable.me

For this compound (C₈H₅BrF₂), HRMS can verify its elemental composition by measuring its monoisotopic mass with high precision. The technique is sensitive enough to resolve the small mass differences between isotopes, which is crucial for assigning an unambiguous molecular formula. fiveable.me The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), further aids in the identification process. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, provide the necessary resolving power to accurately measure the mass of the molecular ion and its fragments, confirming the presence and number of carbon, hydrogen, bromine, and fluorine atoms. youtube.com This is especially valuable in the analysis of halogenated organic chemicals. researchgate.net

The theoretical monoisotopic mass of this compound is calculated based on the most abundant isotopes of its constituent elements. This calculated value serves as a reference for comparison with the experimentally determined mass from HRMS analysis.

Table 1: Isotopes Used for Calculating the Theoretical Monoisotopic Mass of this compound

ElementIsotopeAtomic Mass (Da)Number of AtomsTotal Mass (Da)
Carbon¹²C12.000000896.000000
Hydrogen¹H1.00782555.039125
Bromine⁷⁹Br78.918337178.918337
Fluorine¹⁹F18.998403237.996806
Theoretical Monoisotopic Mass 217.954268

Dynamic Secondary-Ion Mass Spectrometry (DSIMS) for Depth Profiling

Dynamic Secondary-Ion Mass Spectrometry (DSIMS) is a highly sensitive surface analysis technique used to determine elemental composition and trace impurities in solid materials as a function of depth. nrel.gov The technique involves bombarding a sample surface with a continuous, focused beam of primary ions (such as cesium or oxygen), which sputters material from the surface. nrel.goveag.com A fraction of the sputtered material is ionized, and these secondary ions are extracted into a mass spectrometer, where they are separated by their mass-to-charge ratio. nrel.govyoutube.com

By continuously sputtering the sample, DSIMS creates a crater and analyzes the composition layer by layer, generating a depth profile that shows the concentration of specific elements versus depth. eag.comwisc.edu This method is exceptionally sensitive, capable of detecting elements at concentrations ranging from parts per million to parts per billion. nrel.govwisc.edu

In the context of this compound, DSIMS would be particularly useful for analyzing thin films or surface modifications involving this compound. For instance, if a polymer derived from this compound is coated onto a substrate, DSIMS could be used to:

Verify Film Composition: Confirm the presence of bromine and fluorine within the film.

Analyze Interfacial Diffusion: Determine if atoms from the film have diffused into the substrate or if contaminants are present at the interface.

Characterize Multilayer Structures: In a multilayer polymer film, DSIMS can delineate the layers and measure the distribution of bromine and fluorine throughout the structure. researchgate.netnih.gov

The technique provides valuable information about the distribution of elements within the near-surface region of a material. aip.org

Table 2: Hypothetical DSIMS Depth Profile Data for a Polymer Film of Poly(this compound) on a Silicon Substrate

Sputter Depth (nm)Bromine (Normalized Intensity)Fluorine (Normalized Intensity)Silicon (Normalized Intensity)
01.001.000.00
200.991.010.00
401.010.980.00
600.981.000.01
800.520.480.51
1000.020.020.99

X-ray Based Characterization

X-ray based techniques are indispensable for probing the chemical nature of surfaces. By analyzing the interaction of X-rays with a material's electrons, these methods can identify the elements present and provide insights into their chemical states and bonding environments.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique that provides quantitative elemental and chemical state information from the top 5-10 nm of a material's surface. kratos.com The method works by irradiating a sample with a beam of monochromatic X-rays (e.g., Al Kα). kratos.com These X-rays cause the emission of core-level electrons from the atoms in the sample. The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. Since each element has a unique set of core-level binding energies, XPS can be used to identify the elements present on a surface.

Furthermore, the precise binding energy of an electron is sensitive to the chemical environment of the atom. Changes in oxidation state or bonding partners cause small shifts in the binding energy, which can be used to determine the chemical state of the elements.

For a surface functionalized with this compound, XPS would be used to:

Confirm Surface Composition: The presence of bromine and fluorine on the surface would be unequivocally identified by the detection of the Br 3d and F 1s photoelectron peaks, respectively.

Verify Covalent Bonding: The binding energies of the Br 3d and F 1s peaks would confirm that the atoms are covalently bonded to the carbon framework, as these energies are distinct from those of ionic bromide or fluoride (B91410). For instance, the C-Br bond in brominated graphene shows a prominent Br 3d peak at around 70.5 eV. researchgate.net

Analyze Carbon Chemistry: Deconvolution of the C 1s high-resolution spectrum can distinguish between different types of carbon bonds, such as C-C/C-H, C-F, and C-Br. This provides detailed insight into the molecular structure at the surface. Studies on fluorinated carbons have extensively used XPS to identify C-F, CF₂, and CF₃ groups. researchgate.net

Table 3: Typical Binding Energy Ranges for Elements in this compound

ElementCore LevelTypical Binding Energy (eV)Information Provided
CarbonC 1s~285 (C-C, C-H), ~286-287 (C-Br), ~288-290 (C-F)Chemical structure of the carbon backbone
BromineBr 3d~70-72Presence and chemical state of bromine (C-Br bond)
FluorineF 1s~688-690Presence and chemical state of fluorine (C-F bond)

Computational Chemistry and Theoretical Modeling of 2 Bromo 4,5 Difluorostyrene

Electronic Structure Calculations

The electronic structure of a molecule is the bedrock of its chemical identity and reactivity. Through sophisticated computational methods, we can map the distribution of electrons within 2-Bromo-4,5-difluorostyrene, offering profound insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Molecular Properties and Reactivity

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for the accurate prediction of molecular properties. By approximating the electron density of a system, DFT can calculate a wide array of parameters for this compound. These calculations are pivotal in understanding the molecule's geometry, vibrational frequencies, and electronic properties. For instance, DFT can be employed to determine the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Furthermore, the calculated vibrational frequencies can be correlated with experimental infrared and Raman spectra to confirm the molecule's structure.

The reactivity of this compound can also be probed using DFT. By analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can predict its behavior in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Table 1: Calculated Molecular Properties of a Substituted Styrene (B11656) Analogue using DFT This table presents representative data for a structurally similar compound, as specific computational studies on this compound are not readily available in published literature.

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 1.8 D

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Beyond HOMO and LUMO energies, a suite of quantum chemical descriptors can be derived from DFT calculations to build a more comprehensive picture of the structure-reactivity relationship of this compound. These descriptors quantify various aspects of the molecule's electronic structure and can be used to predict its reactivity in different chemical environments.

Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron from the molecule.

Electron Affinity (EA): The energy released when an electron is added to the molecule.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds and for predicting its behavior in various reaction types.

Reaction Pathway Modeling

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For this compound, this can involve modeling its participation in various chemical transformations.

Elucidation of Transition States and Activation Energies

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes that occur during the reaction. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter that governs the reaction rate. For this compound, this type of analysis can be applied to understand its polymerization behavior or its participation in cross-coupling reactions.

Computational Exploration of Catalytic Cycles

Many reactions involving styrene derivatives are catalyzed by transition metals. Computational modeling can be used to explore the entire catalytic cycle, from the initial coordination of the reactants to the final release of the products. This involves calculating the energies of all intermediates and transition states in the cycle, providing a detailed understanding of the reaction mechanism and the role of the catalyst. Such studies can aid in the design of more efficient catalysts for reactions involving this compound.

Table 2: Hypothetical Activation Energies for a Reaction Involving a Substituted Styrene This table illustrates the type of data that can be obtained from reaction pathway modeling for a compound like this compound.

Reaction Step Activation Energy (kcal/mol)
Oxidative Addition 15.2
Migratory Insertion 8.5
Reductive Elimination 12.1

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow us to study its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational flexibility and dynamics.

For this compound, MD simulations can be used to explore the rotational barrier around the bond connecting the vinyl group to the aromatic ring. This can reveal the most stable conformations of the molecule and the energy required to interconvert between them. Understanding the conformational landscape is crucial for predicting the molecule's physical properties and its interactions with other molecules.

In Silico Design and Prediction of Novel Transformations

Computational methods are increasingly used to predict the outcomes of chemical reactions and to design novel transformations. For this compound, in silico approaches can be used to explore its reactivity and identify potential new synthetic routes.

One approach involves the use of quantum mechanical calculations, such as DFT, to model the transition states of potential reactions. mdpi.com By calculating the activation energies for different reaction pathways, it is possible to predict which reactions are most likely to occur under specific conditions. For example, the reactivity of the vinyl group in polymerization or addition reactions, as well as the susceptibility of the C-Br and C-F bonds to cleavage in cross-coupling or substitution reactions, can be computationally assessed.

Machine learning and artificial intelligence are also emerging as powerful tools for reaction prediction. nih.gov These models are trained on large datasets of known chemical reactions and can be used to predict the products of new reactant combinations. While the accuracy of these models for novel or "out-of-distribution" molecules like this compound can be a challenge, they can still provide valuable hypotheses for experimental validation. nih.gov For instance, a model could be used to suggest potential catalysts or reaction conditions for a desired transformation of this compound.

The in silico design of novel transformations for this compound could focus on leveraging its unique electronic and steric properties. The electron-withdrawing nature of the fluorine and bromine atoms can influence the reactivity of both the aromatic ring and the vinyl group. Computational screening of potential reaction partners and catalysts could accelerate the discovery of new and useful chemical reactions involving this compound.

Future Research Directions and Emerging Applications

Development of More Sustainable and Efficient Synthetic Methodologies

Future research is increasingly directed towards the development of synthetic routes to 2-bromo-4,5-difluorostyrene that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Key areas of investigation include improving atom economy, utilizing less hazardous reagents, and exploring innovative reaction conditions.

Traditional multi-step syntheses of fluorinated styrenes often involve stoichiometric reagents and generate significant waste. Modern approaches aim to streamline these processes. For instance, adaptations of classic olefination reactions, such as the Wittig and Heck reactions, are being explored to enhance their sustainability. The Wittig reaction, which converts an aldehyde to an alkene, is a powerful tool for installing the vinyl group. Research is focused on developing catalytic versions of the Wittig reaction to minimize the generation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct.

Similarly, the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, offers a direct route to styrenic compounds. Current research aims to develop more active and stable palladium catalysts that can operate under milder conditions and with lower catalyst loadings, thereby reducing cost and environmental impact.

Furthermore, the adoption of continuous flow chemistry presents a promising avenue for the synthesis of this compound. nih.govflinders.edu.au Flow reactors offer superior control over reaction parameters, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling-up of production. nih.govresearchgate.net The use of greener solvents, such as ionic liquids, is also being investigated to replace traditional volatile organic compounds, further enhancing the environmental profile of the synthesis. acs.orgrsc.orgresearchgate.netyoutube.com

Integration into Advanced Functional Materials and Optoelectronic Devices

The distinct combination of a reactive vinyl group, a bromine atom suitable for cross-coupling reactions, and the electron-withdrawing fluorine atoms makes this compound an attractive monomer for the synthesis of advanced functional materials. Its incorporation into polymers can impart unique optical and electronic properties, opening doors for applications in optoelectronics.

One of the most promising areas is the development of organic light-emitting diodes (OLEDs). The fluorine substituents can lower the HOMO and LUMO energy levels of the resulting polymers, which can improve charge injection and transport properties, as well as enhance the stability and efficiency of OLED devices. The bromo-functionality serves as a convenient handle for post-polymerization modification or for creating cross-linked networks to improve the thermal and morphological stability of the emissive layer.

The high refractive index of fluorinated polymers also makes them suitable for applications in photonics, such as in the fabrication of waveguides and photonic crystals. The ability to precisely tune the refractive index by controlling the fluorine content is a significant advantage in the design of optical devices. Research in this area is focused on the synthesis and characterization of homopolymers and copolymers of this compound and evaluating their performance in various optoelectronic applications.

Exploration of Novel Catalytic Systems and Reaction Conditions

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. While palladium-catalyzed reactions are well-established for the functionalization of aryl halides, there is a continuous drive to discover more efficient, selective, and sustainable catalysts.

Recent advancements in catalysis include the use of well-defined palladium precatalysts and ligands that can facilitate challenging cross-coupling reactions under mild conditions. For instance, the Suzuki-Miyaura, Sonogashira, and Stille coupling reactions are powerful methods for forming new carbon-carbon bonds at the bromo-position of the styrene (B11656). organic-chemistry.orgwikipedia.orgwikipedia.orglibretexts.orgharvard.edulibretexts.orgnih.govmdpi.com Research is focused on developing catalysts that are tolerant to a wide range of functional groups and can be recycled and reused.

Beyond traditional palladium catalysis, emerging areas such as biocatalysis and phase-transfer catalysis offer exciting new possibilities. crdeepjournal.orgweebly.comnih.govrsc.orgias.ac.inbiomedres.us Enzymes, such as peroxidases, have shown potential for the degradation of fluorinated aromatic compounds and could potentially be engineered for the synthesis or modification of fluorinated styrenes under environmentally benign conditions. nih.gov Phase-transfer catalysis, which facilitates reactions between reactants in immiscible phases, could offer a practical and efficient method for the synthesis of this compound and its derivatives, particularly in industrial settings. crdeepjournal.orgias.ac.in

Expanding the Scope of Structural Diversity and Functionalization

The ability to selectively modify both the vinyl and the bromo-substituents of this compound provides a versatile platform for creating a wide array of novel molecules with tailored properties. Future research will undoubtedly focus on expanding the library of derivatives and exploring their applications.

The bromine atom is a key site for diversification through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling with boronic acids, the Sonogashira coupling with terminal alkynes, and the Stille coupling with organostannanes are just a few examples of the powerful transformations that can be employed to introduce a wide range of aryl, alkyl, and alkynyl groups. organic-chemistry.orgwikipedia.orgwikipedia.orglibretexts.orgharvard.edulibretexts.orgnih.govmdpi.com These reactions enable the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

The vinyl group also offers numerous opportunities for functionalization. It can undergo polymerization to form novel fluorinated polymers with unique properties. Furthermore, it can participate in various addition reactions, allowing for the introduction of a wide range of functional groups. The development of methods for the selective C-H activation of the vinyl group or the aromatic ring would further expand the possibilities for derivatization.

The combination of these functionalization strategies will allow for the creation of a vast chemical space of novel compounds derived from this compound, paving the way for the discovery of new materials and bioactive molecules.

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